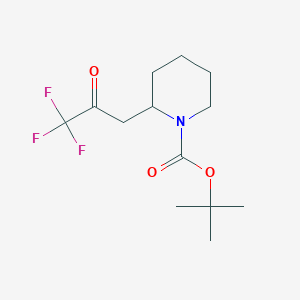

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate

Description

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3,3,3-trifluoro-2-oxopropyl substituent at the 2-position of the piperidine ring. The molecular formula is C₁₃H₂₀F₃NO₃, with a molecular weight of 295.30 g/mol . This compound is typically synthesized for use as a building block in pharmaceutical and agrochemical research, leveraging the metabolic stability imparted by the trifluoromethyl group and the Boc group’s role in amine protection during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-7-5-4-6-9(17)8-10(18)13(14,15)16/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUWMGIWCDEZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of tert-butyl nitrite (t-BuONO) as a reagent in the presence of a radical initiator such as benzoyl peroxide (BPO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups, such as tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate, exhibit enhanced biological activity. The trifluoromethyl moiety can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. Studies have shown that derivatives of this compound demonstrate promising antiviral and antimicrobial activities, making them potential candidates for further development in pharmaceutical applications .

Neuropharmacological Research

This compound's piperidine structure is a common scaffold in neuropharmacology. It has been investigated for its effects on neurotransmitter systems, particularly in relation to disorders such as anxiety and depression. The structural modifications provided by the tert-butyl and trifluoromethyl groups may enhance binding affinity to specific receptors involved in these conditions .

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that can be utilized in the construction of pharmaceuticals and agrochemicals. The compound's stability under different reaction conditions makes it a valuable building block for synthetic chemists .

Materials Science

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research has explored the use of this compound in the development of fluorinated polymers which are utilized in coatings and sealants that require high performance under extreme conditions .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated the antiviral efficacy of various trifluoromethylated piperidines against influenza viruses. The results indicated that this compound exhibited significant inhibition of viral replication at low micromolar concentrations .

Case Study 2: Synthesis of Novel Agonists

In another research effort focused on neuropharmacology, researchers synthesized a series of piperidine derivatives based on this compound. The resulting compounds were tested for their agonistic activity on serotonin receptors and showed promising results indicating potential therapeutic benefits for mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine tert-Butyl Carboxylates

Key Observations :

- Positional Isomerism: The 2- and 4-substituted isomers (e.g., rows 1 vs. 2) exhibit distinct steric and electronic profiles.

- Functional Group Impact: Replacing the oxo group with an amino group (row 3) increases nucleophilicity, making the compound suitable for coupling reactions in peptide synthesis .

- Aromatic vs. Aliphatic Substituents : The phenyl-trifluoromethyl derivative (row 4) introduces π-π stacking capabilities, useful in designing kinase inhibitors or CNS-targeting drugs .

Physicochemical Properties

Available data for analogues suggest the following trends:

- Physical State : Most derivatives are solids (e.g., light yellow solids in ) .

- Purity: The target compound and its amino-substituted analogue are typically ≥95% pure, ensuring reliability in synthetic applications .

- Stability : The Boc group enhances stability under basic conditions but is cleavable via acidolysis (e.g., trifluoroacetic acid in ) .

Biological Activity

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate (CAS Number: 1228631-18-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H20F3NO3

- Molecular Weight : 295.3 g/mol

- Purity : ≥ 97%

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a trifluoroacetyl moiety, which contributes to its unique biological properties.

This compound exhibits various biological activities that can be attributed to its structural components:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, potentially allowing the compound to interact with lipid membranes and inhibit specific enzyme activities involved in metabolic pathways.

- Modulation of Receptor Activity : This compound may act as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that it can reduce pro-inflammatory cytokine levels in vitro.

- Neuroprotective Properties : It has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis in cellular models.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity of specific enzymes | |

| Anti-inflammatory | Decreased cytokine production | |

| Neuroprotection | Protection against oxidative stress |

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving rats subjected to induced oxidative stress, administration of this compound resulted in significant reductions in markers of neuronal damage compared to control groups. This suggests its potential utility in treating neurodegenerative diseases.

-

Inflammation Model Studies :

- In vitro studies using macrophage cell lines demonstrated that this compound could significantly lower the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent.

Q & A

Basic Questions

Q. What are the key analytical techniques to confirm the structure and purity of tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s stereochemistry and functional groups, particularly the trifluoro-2-oxopropyl substituent. Mass Spectrometry (MS) validates the molecular ion peak (e.g., expected m/z for C12H18F3NO3). Infrared (IR) spectroscopy identifies carbonyl (C=O) and trifluoromethyl (CF3) stretches. High-Performance Liquid Chromatography (HPLC) assesses purity, with retention time matching reference standards .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A multi-step approach is typical:

Piperidine ring functionalization : Introduce the trifluoro-2-oxopropyl group via nucleophilic substitution or Michael addition.

Protection : Use tert-butyloxycarbonyl (Boc) as a protecting group for the piperidine nitrogen.

Optimization : Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to prevent side reactions like hydrolysis of the trifluoroacetyl group. Reagents such as trifluoroacetic anhydride or ethyl trifluoroacetate are often used .

Advanced Research Questions

Q. How can conflicting NMR data for similar piperidine derivatives guide structural elucidation of this compound?

- Answer : Contradictions in chemical shift assignments (e.g., δ 2.5–3.5 ppm for piperidine protons vs. δ 4.0–5.0 ppm for trifluoroacetyl groups) require comparative analysis with structurally analogous compounds. For example, tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate shows distinct <sup>19</sup>F NMR signals at δ -70 to -75 ppm for CF3 groups, aiding differentiation from other fluorinated substituents .

Q. What strategies mitigate low yields in the final step of synthesizing this compound?

- Answer : Yield optimization involves:

- Temperature control : Maintaining −20°C during trifluoroacetyl group introduction reduces decomposition.

- Catalyst selection : Use of Lewis acids (e.g., BF3·Et2O) enhances reaction efficiency.

- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) isolates the product from byproducts like de-Boc derivatives .

Q. How does the trifluoro-2-oxopropyl group influence biological activity in preclinical studies?

- Answer : The CF3 group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neurological studies. The ketone moiety allows for Schiff base formation with lysine residues in enzymes, as seen in analogs like tert-butyl 3-(trifluoroacetyl)pyrrolidine-1-carboxylate, which inhibit proteases .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as the carbonyl carbon (partial charge ~+0.5 e). Molecular dynamics simulations assess solvent effects, revealing heightened susceptibility to nucleophilic attack in polar aprotic solvents like DMSO .

Methodological Guidance

Designing an experiment to study enzymatic inhibition by this compound

- Protocol :

Target selection : Choose enzymes with accessible lysine residues (e.g., kinases, acetyltransferases).

Kinetic assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) to measure IC50.

Control : Compare with non-fluorinated analogs to isolate CF3 effects.

- Data interpretation : A lower IC50 for the trifluoro derivative suggests enhanced binding via hydrophobic interactions .

Resolving discrepancies in mass spectrometry data

- Approach :

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 306.1218 for C12H18F3NO3).

- Tandem MS (MS/MS) : Fragment ions at m/z 190 (Boc group loss) and m/z 116 (piperidine ring) validate the structure.

- Artifact identification : Sodium adducts ([M+Na]<sup>+</sup>) are common and should be excluded .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.